molecular formula C10H22ClN B1382354 Dec-9-en-1-amine hydrochloride CAS No. 1451042-69-5

Dec-9-en-1-amine hydrochloride

Cat. No. B1382354
CAS RN: 1451042-69-5
M. Wt: 191.74 g/mol
InChI Key: HCGOSRAUORTJAB-UHFFFAOYSA-N
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Description

Dec-9-en-1-amine hydrochloride is a chemical compound with the molecular formula C10H22ClN . It is typically used in laboratory settings .


Chemical Reactions Analysis

Amines, including Dec-9-en-1-amine hydrochloride, can undergo various reactions. Two of the most general reactions of amines are alkylation and acylation . In alkylation, primary, secondary, and tertiary amines can be alkylated by reaction with a primary alkyl halide . In acylation, primary and secondary amines can be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .

Scientific Research Applications

Pharmaceutical Synthesis

Dec-9-en-1-amine hydrochloride: is utilized in the synthesis of amine-containing pharmaceuticals. It serves as a precursor in the production of various drugs, particularly where the introduction of the amine group is critical for the pharmacological activity . The compound’s ability to form stable hydrochloride salts makes it valuable in drug formulation, enhancing the solubility and stability of pharmaceuticals .

Chemical Synthesis

In chemical synthesis, Dec-9-en-1-amine hydrochloride is employed as a building block for complex organic molecules. Its reactivity allows for the formation of various functional groups, making it a versatile reagent in the synthesis of polymers, dyes, and other industrial chemicals .

Industrial Applications

This compound finds applications in industrial settings, particularly in corrosion inhibition. It is used to neutralize acidic by-products in refinery overhead systems, preventing corrosion and prolonging the life of industrial equipment .

Research Studies

Dec-9-en-1-amine hydrochloride: is involved in academic and industrial research studies, particularly in exploring new synthetic pathways and reactions. It is a subject of study for its reactivity and potential in creating novel compounds .

Medical Research

In medical research, Dec-9-en-1-amine hydrochloride is explored for its potential therapeutic effects and as a reference standard in pharmaceutical testing. It aids in the development of new medications and the improvement of existing ones .

Environmental Impact Studies

The environmental impact of amines, including Dec-9-en-1-amine hydrochloride , is an area of significant research. Studies focus on understanding the fate of these compounds in the environment and developing methods to mitigate any potential negative effects .

Each of these applications demonstrates the importance of Dec-9-en-1-amine hydrochloride in various fields of scientific research and industrial practice. Its versatility and reactivity make it a valuable compound in advancing technology and improving human health. Safety and handling precautions are essential when working with this compound due to its potential hazards .

properties

IUPAC Name

dec-9-en-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H21N.ClH/c1-2-3-4-5-6-7-8-9-10-11;/h2H,1,3-11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCGOSRAUORTJAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dec-9-en-1-amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.